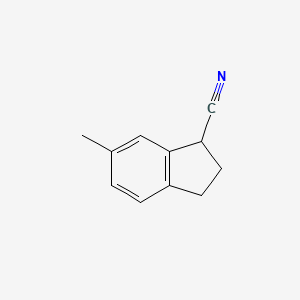
6-methyl-2,3-dihydro-1H-indene-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-2,3-dihydro-1H-indene-1-carbonitrile, also known as MDIC, is a compound that has been studied for its potential medical applications. It is a heterocyclic compound containing a five-membered ring with a carbon atom and a nitrogen atom at opposite ends of the ring. MDIC has a variety of interesting properties, including its ability to act as an inhibitor of certain enzymes, its potential to act as a prodrug, and its potential to bind to certain proteins.
Mécanisme D'action
The mechanism of action of 6-methyl-2,3-dihydro-1H-indene-1-carbonitrile is complex and not fully understood. It is believed that 6-methyl-2,3-dihydro-1H-indene-1-carbonitrile binds to the active site of the enzyme COX-2, thereby inhibiting its activity. 6-methyl-2,3-dihydro-1H-indene-1-carbonitrile also binds to certain proteins, which can modulate the activity of those proteins. 6-methyl-2,3-dihydro-1H-indene-1-carbonitrile can also act as a prodrug, which can be used to deliver drugs to specific target sites in the body.
Biochemical and Physiological Effects
6-methyl-2,3-dihydro-1H-indene-1-carbonitrile has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is important for the production of inflammatory mediators. Inhibition of COX-2 can be beneficial in the treatment of inflammation and pain. 6-methyl-2,3-dihydro-1H-indene-1-carbonitrile has also been studied for its potential to act as a prodrug, which can be used to deliver drugs to specific target sites in the body. 6-methyl-2,3-dihydro-1H-indene-1-carbonitrile has also been studied for its potential to bind to certain proteins, which can be used to modulate the activity of certain proteins.
Avantages Et Limitations Des Expériences En Laboratoire
6-methyl-2,3-dihydro-1H-indene-1-carbonitrile is a relatively simple compound to synthesize, and the reaction can be carried out in a laboratory setting. However, the reaction requires a base to catalyze the formation of the five-membered ring, and the reaction is usually carried out in an aqueous solution. Additionally, the mechanism of action of 6-methyl-2,3-dihydro-1H-indene-1-carbonitrile is not fully understood, so further research is needed to better understand its effects.
Orientations Futures
Future research should focus on understanding the mechanism of action of 6-methyl-2,3-dihydro-1H-indene-1-carbonitrile and its potential medical applications. Additionally, further research should be done to investigate the potential of 6-methyl-2,3-dihydro-1H-indene-1-carbonitrile as a prodrug and its ability to bind to certain proteins. Additionally, further research should be done to investigate the potential of 6-methyl-2,3-dihydro-1H-indene-1-carbonitrile as an inhibitor of other enzymes. Finally, further research should be done to investigate the potential of 6-methyl-2,3-dihydro-1H-indene-1-carbonitrile as an anti-inflammatory agent.
Méthodes De Synthèse
6-methyl-2,3-dihydro-1H-indene-1-carbonitrile can be synthesized from the reaction of 2-methyl-3-indenol with cyanogen bromide in the presence of a base. The reaction proceeds via a Michael addition, followed by a nucleophilic substitution to form the desired product. The reaction requires a base to catalyze the formation of the five-membered ring, and the reaction is usually carried out in an aqueous solution. The reaction is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
6-methyl-2,3-dihydro-1H-indene-1-carbonitrile has been studied for its potential medical applications, including its ability to act as an inhibitor of certain enzymes. 6-methyl-2,3-dihydro-1H-indene-1-carbonitrile has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is important for the production of inflammatory mediators. Inhibition of COX-2 can be beneficial in the treatment of inflammation and pain. 6-methyl-2,3-dihydro-1H-indene-1-carbonitrile has also been studied for its potential to act as a prodrug, which can be used to deliver drugs to specific target sites in the body. 6-methyl-2,3-dihydro-1H-indene-1-carbonitrile has also been studied for its potential to bind to certain proteins, which can be used to modulate the activity of certain proteins.
Propriétés
IUPAC Name |
6-methyl-2,3-dihydro-1H-indene-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-8-2-3-9-4-5-10(7-12)11(9)6-8/h2-3,6,10H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPNTWIBLREJTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCC2C#N)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-2,3-dihydro-1H-indene-1-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

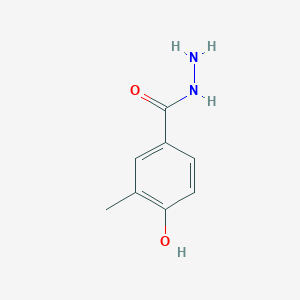
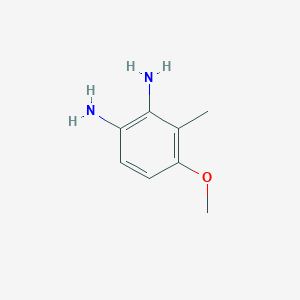
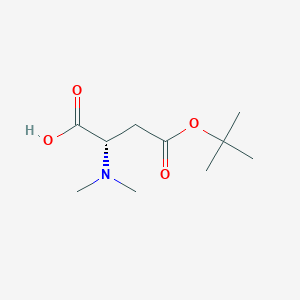
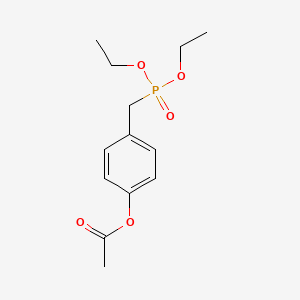
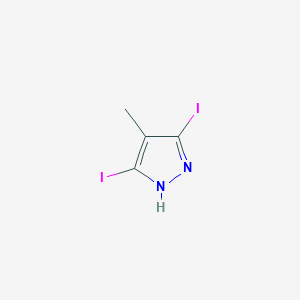
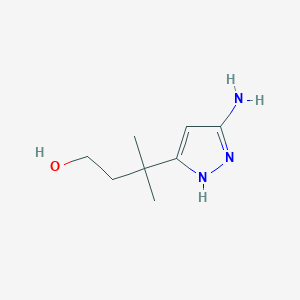

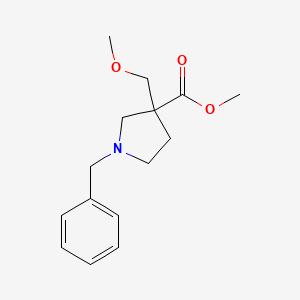

![tert-butyl N-[(2S)-1-aminopropan-2-yl]-N-ethylcarbamate](/img/structure/B6614946.png)
![2-{[(tert-butoxy)carbonyl]amino}-2-(2,3-dichlorophenyl)acetic acid](/img/structure/B6614951.png)


